molecular formula C5H6N2O2 B1314496 3-Methylisoxazole-5-carboxaMide CAS No. 38955-11-2

3-Methylisoxazole-5-carboxaMide

Cat. No.: B1314496
CAS No.: 38955-11-2
M. Wt: 126.11 g/mol
InChI Key: MMHCFPWSEIVWCD-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

3-Methylisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into active metabolites. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cellular metabolism. In immune cells, this compound can modulate cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals or post-translational modifications, such as phosphorylation or ubiquitination. The presence of this compound in specific organelles can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted isoxazole derivatives .

Scientific Research Applications

3-Methylisoxazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisoxazole-5-carboxamide stands out due to its unique combination of biological activities and its potential for diverse applications in various fields. Its metal-free synthetic routes also make it an eco-friendly option for industrial production .

Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCFPWSEIVWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543849
Record name 3-Methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38955-11-2
Record name 3-Methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on developing a novel one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The researchers successfully synthesized six different 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. [] The study highlights the use of readily available starting materials like 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines or pyrazoles. Interestingly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the influence of substituents on the pyrazole ring on isomeric ratios. []

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